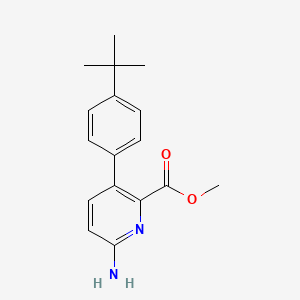

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

Description

Properties

IUPAC Name |

methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBKSVVZXZVJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682498 | |

| Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-65-3 | |

| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(1,1-dimethylethyl)phenyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Methyl 6-amino-3-(4-tert-butylphenyl)picolinate

This technical guide provides a comprehensive characterization profile for CAS 1280786-65-3 (Methyl 6-amino-3-(4-tert-butylphenyl)picolinate).

CAS Number: 1280786-65-3 Chemical Class: Aminopicolinate / Biaryl Scaffold Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Discovery, Peptidomimetics)[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

This compound represents a "privileged scaffold" in medicinal chemistry, combining a picolinate core (common in metalloenzyme inhibitors) with a lipophilic tert-butyl phenyl tail (enhancing hydrophobic pocket binding).

Core Identity Data

| Parameter | Specification |

| IUPAC Name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 284.36 g/mol |

| Monoisotopic Mass | 284.1525 |

| SMILES | COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)C(C)(C)C |

| Appearance | Off-white to pale yellow crystalline solid |

Solubility & Stability Profile

-

Solubility: High solubility in DMSO (

mg/mL), DMF, and Dichloromethane. Moderate solubility in Methanol/Ethanol. Practically insoluble in water. -

Stability: Stable under standard laboratory conditions. The methyl ester moiety is susceptible to hydrolysis under strong basic or acidic conditions (pH > 10 or pH < 2).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.

Structural Characterization (Spectroscopic Fingerprint)[1]

The following data represents the expected spectroscopic signature based on the structural connectivity of the aminopicolinate core and the tert-butylphenyl substituent.

Proton NMR ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 1.31 | Singlet (s) | 9H | tert-Butyl group (strong diagnostic peak) | |

| 3.78 | Singlet (s) | 3H | Methyl Ester | |

| 6.15 | Broad Singlet (br s) | 2H | Primary Amine (Exchangeable with | |

| 6.68 | Doublet (d, | 1H | Pyridine H-5 | Ortho to amine, shielded by electron donation |

| 7.38 | Doublet (d, | 2H | Phenyl H-3', 5' | Aromatic protons (AA'BB' system) |

| 7.45 | Doublet (d, | 2H | Phenyl H-2', 6' | Aromatic protons (AA'BB' system) |

| 7.60 | Doublet (d, | 1H | Pyridine H-4 | Para to amine, deshielded by ester/ring current |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

). -

Key Ion:

m/z. -

Fragmentation Pattern:

-

Loss of Methyl group (

): ~270 m/z. -

Loss of Methoxy/Carboxyl group (

or

-

Synthetic Route & Process Logic

The synthesis of CAS 1280786-65-3 typically relies on a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its modularity, allowing the late-stage introduction of the tert-butylphenyl group onto the halogenated picolinate core.

Synthesis Workflow (DOT Diagram)

Figure 1: Palladium-catalyzed cross-coupling strategy for the synthesis of the target aminopicolinate.

Critical Process Parameters

-

Catalyst Selection:

is recommended over -

Base Sensitivity: Use Potassium Carbonate (

) or Cesium Carbonate ( -

Inert Atmosphere: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

Analytical Methodology (Quality Control)

To ensure the integrity of this building block for downstream medicinal chemistry (e.g., drug discovery libraries), a validated HPLC method is required.

HPLC Method Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 254 nm (aromatic) and 280 nm (picolinate absorption).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Hold |

| 12.0 | 95% | Linear Gradient |

| 15.0 | 95% | Wash |

| 15.1 | 5% | Re-equilibration |

Purity Criteria

-

Acceptance Limit:

(Area %) for research use; -

Key Impurity: Des-bromo precursor (if unreacted) or hydrolyzed acid (if improper storage).

References & Sourcing

-

Chemical Identity Verification: PubChem Compound Summary for CID 58364769 (Methyl 6-amino-3-(4-tert-butylphenyl)picolinate). National Center for Biotechnology Information (2024). Link

-

Synthetic Methodology (Suzuki Coupling on Picolinates): Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Sigma-Aldrich Technical Guides. Link

-

Commercial Availability & CAS Verification: CAS 1280786-65-3 Product Page. Key Organics / MolPort. Link

Sources

Technical Guide: NMR Characterization of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

This guide outlines the structural elucidation and spectral characterization of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate , a specific biaryl intermediate likely synthesized via Suzuki-Miyaura cross-coupling.

The following technical analysis is designed for medicinal chemists and analytical scientists, focusing on the rational assignment of NMR signals based on electronic substituent effects and spin-spin coupling networks.

Structural Context & Synthesis Origin

To accurately interpret the NMR spectra, one must understand the chemical environment created by the synthesis. This molecule is typically constructed by coupling Methyl 6-amino-3-bromopicolinate with 4-(tert-butyl)phenylboronic acid .

-

Core Scaffold: 6-aminopicolinate (Pyridine ring with an amino group at C6 and an ester at C2).

-

Substituent: A para-substituted phenyl ring attached at C3.

-

Electronic Environment:

-

C2-Ester: Electron-withdrawing group (EWG); deshields adjacent nuclei.

-

C6-Amine: Strong electron-donating group (EDG); shields ortho/para positions (specifically H5).

-

C3-Biaryl Link: Creates a conjugated system, though likely twisted due to steric strain between the ester and the phenyl ring.

-

Structural Numbering Scheme

For the purpose of this guide, the following numbering is used:

-

Pyridine Ring: N=1, C-Ester=2, C-Phenyl=3, CH=4, CH=5, C-Amine=6.

-

Phenyl Ring: C1' (attached to Pyridine), C2'/C6' (ortho), C3'/C5' (meta), C4' (attached to t-Butyl).

Experimental Protocol

Sample Preparation[1][2][3]

-

Solvent Selection: DMSO-d6 is the preferred solvent.

-

Reasoning: Chloroform-d (

) often causes the amino (

-

-

Concentration: 5–10 mg in 0.6 mL solvent for 1H NMR; 20–30 mg for 13C/2D NMR.

Instrument Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

-

Relaxation Delay (D1): Set to

s (or -

Temperature: 298 K (25°C).

1H NMR Spectrum Analysis

The proton spectrum is distinct, characterized by a clean separation between aliphatic, heteroaromatic, and exchangeable regions.

A. Aliphatic Region (High Field)

This region confirms the presence of the ester and the tert-butyl group.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 1.31 – 1.35 | Singlet (s) | 9H | t-Butyl ( | Highly intense singlet. Characteristic of freely rotating methyl groups on a quaternary carbon. |

| 3.85 – 3.90 | Singlet (s) | 3H | Methyl Ester ( | Deshielded by the electronegative oxygen. Typical range for methyl esters on aromatic rings. |

B. Aromatic & Heteroaromatic Region

This region contains the coupling networks that define the substitution pattern.

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |

| 6.00 – 6.50 | Broad Singlet | 2H | - | Broad due to quadrupole moment of Nitrogen and H-bonding. Disappears on | |

| 6.60 – 6.70 | Doublet (d) | 1H | Py-H5 | Shielded. Ortho to the strong electron-donating | |

| 7.30 – 7.35 | Doublet (d) | 2H | Ph-H3'/H5' | Part of AA'BB' system. Meta to the pyridine connection. | |

| 7.40 – 7.45 | Doublet (d) | 2H | Ph-H2'/H6' | Part of AA'BB' system. Ortho to the pyridine connection. | |

| 7.70 – 7.80 | Doublet (d) | 1H | Py-H4 | Deshielded. Ortho to the aryl ring and beta to the ester. Shows strong COSY correlation to H5. |

C. Key Coupling Features

-

Pyridine AB System: The protons at H4 and H5 form an AX or AB system with a coupling constant of

Hz, typical for ortho-coupling in pyridines. -

Phenyl AA'BB': The 4-substituted phenyl ring appears as two "roofed" doublets. The roof effect points towards each other, confirming they belong to the same spin system.

13C NMR Spectrum Analysis

The Carbon-13 spectrum is critical for identifying the quaternary carbons (Cq) which have no attached protons and are invisible in HSQC.

| Shift ( | Type | Assignment | Notes |

| 31.5 | t-Butyl Methyls | Intense signal (3 carbons). | |

| 34.8 | t-Butyl Quaternary | Low intensity. | |

| 52.5 | O-Methyl | Ester methyl. | |

| 108.0 | Pyridine C5 | Shielded by adjacent | |

| 125.5 | Phenyl C3'/C5' | ||

| 129.0 | Phenyl C2'/C6' | ||

| 138.0 | Pyridine C4 | ||

| 145.0 | Phenyl C1' | Linker carbon. | |

| 150.5 | Phenyl C4' | Attached to t-Butyl.[1][2][3] | |

| 158.0 | Pyridine C6 | Attached to | |

| 166.5 | Carbonyl ( | Ester carbonyl. |

Structural Validation Logic (2D NMR)

To scientifically validate the structure, one must establish connectivity using 2D correlations.

Workflow Diagram

The following Graphviz diagram illustrates the logical flow of assigning the structure based on spectral data.

Caption: Logical workflow for structural elucidation using 1D and 2D NMR correlations.

Critical HMBC Correlations (The "Smoking Gun")

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive test for the position of the substituents.

-

Regiochemistry of the Phenyl Ring: You must verify the phenyl ring is at C3, not C4 or C5.

-

Observation: Look for a correlation from the Py-H4 proton to the quaternary carbon C3 .

-

Observation: Look for a correlation from the Ph-H2'/H6' protons to the same quaternary carbon C3 .

-

-

Ester Position:

-

Observation: The O-Methyl protons (~3.9 ppm) will show a strong correlation to the Carbonyl carbon (~166 ppm).

-

Observation: The Py-H4 proton may show a weak 3-bond correlation to the Ester Carbonyl or C2 , confirming the ester is adjacent to the biaryl junction.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR shift prediction rules).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shift additivity rules).

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Available at: [Link] (Mechanistic background for the synthesis of the biaryl core).

Sources

Solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in different solvents

An In-Depth Technical Guide to the Solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding Solubility as a Cornerstone of Drug Discovery

In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a critical gatekeeper. Poor solubility can severely hamper a compound's absorption and bioavailability, rendering even the most potent molecule ineffective.[1] Furthermore, it can introduce significant challenges during formulation development and compromise the quality of in vitro assay data.[1] This guide provides a comprehensive examination of the solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate, a molecule of interest in contemporary drug discovery. Our focus extends beyond mere data presentation to elucidate the underlying principles and methodologies that ensure scientific rigor and reproducibility.

Molecular Profile of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

A thorough understanding of a compound's structure is fundamental to predicting and interpreting its solubility behavior. The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[2]

Chemical Structure:

-

Name: Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

-

CAS Number: 1280786-65-3[3]

-

Molecular Formula: C₁₇H₂₀N₂O₂[3]

-

Molecular Weight: 284.4 g/mol [3]

Structural Analysis: The molecule possesses distinct regions of varying polarity:

-

Polar Moieties: The presence of an amino group (-NH₂) and a picolinate ring (a pyridine derivative) imparts basic characteristics and potential for hydrogen bonding. The ester group (-COOCH₃) also contributes to its polarity.

-

Non-polar Moiety: The large, bulky 4-(tert-butyl)phenyl group is highly non-polar (lipophilic).

This amphiphilic nature suggests that the solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate will be highly dependent on the chosen solvent system. Its basic amino and pyridine nitrogen atoms indicate that its aqueous solubility will be significantly influenced by pH.

The Duality of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

Solubility can be assessed from two distinct perspectives: kinetic and thermodynamic. The choice between these methods is often dictated by the stage of the drug discovery process.[4][5]

-

Kinetic Solubility: This measurement is typically employed in early-stage discovery and high-throughput screening (HTS). It assesses the solubility of a compound that is first dissolved in an organic solvent (commonly dimethyl sulfoxide, DMSO) and then introduced into an aqueous buffer.[4][6] This method is rapid but may overestimate the true solubility as it can lead to the formation of supersaturated solutions.[7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the gold standard measurement. It determines the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[1][6] This method is more time-consuming but provides a more accurate and relevant measure for later-stage development and formulation.[4] It is typically determined using the shake-flask method.[5]

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a robust framework for assessing the solubility of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. These methods are grounded in established industry practices and regulatory guidelines.[8][9][10]

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This protocol establishes the equilibrium solubility, a crucial parameter for biopharmaceutical classification and formulation.

Causality: The objective is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Extended incubation with agitation ensures this equilibrium is reached.[7] The International Council for Harmonisation (ICH) guidelines recommend evaluating solubility across a pH range of 1.2 to 6.8 to simulate physiological conditions.[8][9][10][11]

Step-by-Step Protocol:

-

Preparation of Solvents: Prepare a panel of relevant solvents. For aqueous solubility, this should include buffers at a minimum of pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[8][9][10] A selection of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene) should also be prepared.

-

Compound Addition: Add an excess of solid Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate to a known volume of each solvent in a sealed vial. The excess solid is critical to ensure a saturated solution is formed.[7]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a vial roller or orbital shaker.[1] Equilibration time can vary, but typically requires 24 to 72 hours.[6][12] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[7][12]

-

Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration through a suitable filter (e.g., 0.45 µm PVDF).[12]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

-

Analytical Determination: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

-

pH Verification: For aqueous buffers, measure the final pH of the suspension at the end of the experiment to ensure it has not been significantly altered by the compound.[7]

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination

This high-throughput method is ideal for early-stage screening where compound availability is limited.

Causality: The kinetic solubility protocol mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. The rapid precipitation upon addition to an aqueous buffer provides a measure of its tendency to stay in solution under non-equilibrium conditions.[4]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in 100% DMSO (e.g., 10 mM).[4]

-

Serial Dilution: Add aliquots of the DMSO stock solution to the selected aqueous buffers in a microplate format.[6]

-

Incubation: Shake the microplate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.[5]

-

Analysis: Determine the solubility limit. This can be done turbidimetrically, where the point of precipitation is detected by light scattering.[7] Alternatively, samples can be filtered and the concentration of the filtrate analyzed by HPLC-UV or LC-MS.[6]

Caption: Kinetic Solubility Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvent systems.

Table 1: Solubility Profile of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Observations |

| Aqueous Buffers | |||||

| pH 1.2 Buffer | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Clear solution] |

| pH 4.5 Buffer | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Fine precipitate] |

| pH 6.8 Buffer | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Heavy precipitate] |

| pH 7.4 Buffer (PBS) | Kinetic | 25 | [Insert Data] | [Insert Data] | [e.g., Turbidity observed] |

| Organic Solvents | |||||

| Methanol | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Freely soluble] |

| Ethanol | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Soluble] |

| Acetonitrile | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Sparingly soluble] |

| Dichloromethane | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Soluble] |

| Toluene | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Slightly soluble] |

| Hexanes | Thermodynamic | 25 | [Insert Data] | [Insert Data] | [e.g., Insoluble] |

Interpretation:

-

pH-Dependent Solubility: Due to the basic amino group, higher solubility is expected at lower pH values where the molecule becomes protonated and forms a more soluble salt. A significant drop in solubility is anticipated as the pH increases towards and beyond the pKa of the conjugate acid.

-

Organic Solvent Solubility: The molecule's large non-polar surface area from the tert-butylphenyl group suggests good solubility in moderately polar to non-polar organic solvents like Dichloromethane and Toluene. The polar groups will facilitate solubility in polar protic solvents like Methanol and Ethanol. Solubility is expected to be poor in highly non-polar aliphatic solvents like Hexanes.[2]

Conclusion and Implications for Drug Development

A comprehensive understanding of the solubility profile of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is indispensable for its progression as a drug candidate. The data generated through the rigorous application of both thermodynamic and kinetic methodologies will directly inform critical decisions in medicinal chemistry, preclinical development, and formulation science. The anticipated pH-dependent aqueous solubility highlights a key challenge that may necessitate formulation strategies such as salt formation or the use of solubility enhancers to achieve adequate oral bioavailability. This guide provides the foundational protocols and interpretive framework to confidently navigate these challenges, ensuring that the full therapeutic potential of this promising molecule can be robustly evaluated.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link][8]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][7]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link][9]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link][2]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link][10]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. [Link][12]

-

CP Lab Safety. (n.d.). Methyl 6-amino-3-(4-t-butylphenyl)picolinate, min 98%, 5 grams. [Link][3]

-

Ramirez, E., & Tsinman, O. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 93. [Link][11]

Sources

- 1. evotec.com [evotec.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. fda.gov [fda.gov]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. who.int [who.int]

Methodological & Application

Analytical methods for quantifying Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

Application Note & Method Development Protocol

Abstract

This guide outlines the analytical protocols for the quantification of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (referred to herein as M-ATBP ).[1] Due to the molecule's hybrid nature—possessing a basic aminopyridine core, a labile methyl ester, and a highly lipophilic tert-butyl phenyl tail—standard "off-the-shelf" methods often fail to achieve peak symmetry or stability.[1] This protocol details a robust Reversed-Phase HPLC-UV method for purity assessment and a high-sensitivity LC-MS/MS method for trace analysis, grounded in the principles of rational method design.[1]

Physicochemical Assessment & Strategy

Before initiating wet-lab work, we must analyze the analyte's properties to prevent common failure modes.[1]

| Feature | Chemical Implication | Analytical Strategy |

| Aminopyridine Core | Basic Nitrogen ( | Mobile Phase: Must be acidic (pH 2.5–3.0) to fully protonate the amine ( |

| Methyl Ester | Susceptible to hydrolysis (forming the carboxylic acid) in high pH or aqueous-acidic conditions over time.[1] | Sample Prep: Avoid storing stock solutions in water. Use Acetonitrile (ACN) or Methanol (MeOH).[1] Keep autosampler temperature at 4°C. |

| tert-Butyl Group | High lipophilicity (LogP > 3.5 predicted).[1] Strong retention on C18. | Column: C18 is ideal, but requires high % organic solvent for elution. |

| Conjugated System | Strong UV chromophore (Pyridine + Phenyl). | Detection: UV-Vis is sufficient for QC (>98% purity). |

Method A: HPLC-UV Protocol (Purity & Potency)

Recommended for Quality Control (QC) and synthetic intermediate tracking.[1]

Chromatographic Conditions

-

System: HPLC or UHPLC with Diode Array Detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]

-

Rationale: "End-capping" blocks residual silanols, critical for sharp amine peaks.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Formic acid is volatile and compatible with MS if you switch detectors later. Phosphate buffers (20mM, pH 2.5) are a non-volatile alternative for slightly better peak shape in UV-only systems.[1]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Injection Volume: 5–10 µL.

-

Detection: 254 nm (primary), 280 nm (secondary).

Gradient Profile

The tert-butyl group requires a strong organic push to elute.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 2.0 | 30 | Isocratic equilibration |

| 12.0 | 95 | Linear Gradient (Elution of M-ATBP) |

| 15.0 | 95 | Wash (Remove lipophilic impurities) |

| 15.1 | 30 | Re-equilibration |

| 20.0 | 30 | End of Run |

Method B: LC-MS/MS Protocol (Trace Quant/Bioanalysis)

Recommended for DMPK studies or trace impurity analysis.[1]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Rationale: The 6-amino group easily accepts a proton

.[1] -

Source Temp: 350°C (Ensure complete desolvation of the lipophilic tail).

-

Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)

Precursor Ion: Calculate MW = 284.35 g/mol

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |

| Quantifier | 285.4 | 229.3 | 20–25 | Loss of tert-butyl group ( |

| Qualifier | 285.4 | 253.3 | 15–20 | Loss of Methanol/Methoxy ( |

Experimental Workflow & Visualization

Analytical Workflow Diagram

The following diagram illustrates the critical decision path for analyzing M-ATBP, highlighting the divergence between High-Concentration (QC) and Low-Concentration (Bioanalysis) workflows.

Caption: Workflow for M-ATBP analysis distinguishing between QC (UV detection) and Bioanalytical (MS detection) pathways.

Sample Preparation & Stability Protocol

Stock Solution Preparation

-

Weighing: Weigh 10.0 mg of M-ATBP reference standard into a 10 mL volumetric flask.

-

Dissolution: Dissolve in 100% Acetonitrile (ACN) .

-

Critical: Do not use water or methanol for the primary stock. Methanol can cause transesterification (methyl ester exchange) over long storage; water promotes hydrolysis.

-

-

Storage: Store at -20°C in amber glass vials. Stable for 3 months (re-validate if older).

Working Standards

Dilute the stock solution with 50:50 Water:ACN immediately before analysis.

-

Warning: Once diluted in water, analyze within 24 hours. The methyl ester half-life in neutral aqueous solution is finite.[1]

Validation Criteria (ICH Q2 R1 Compliant)

To ensure the method is trustworthy, the following parameters must be met:

| Parameter | Acceptance Criteria |

| System Suitability | Tailing Factor ( |

| Linearity | |

| Precision | RSD < 2.0% (n=6 injections). |

| Accuracy | Spike recovery 98.0% – 102.0%. |

| LOD/LOQ | Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).[1][2] |

Troubleshooting Guide

Common Issues & Solutions

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between amine and silanols.[1] | Ensure mobile phase pH is < 3.0. Use a "Base Deactivated" (BDS) or highly end-capped column.[1] Increase buffer strength. |

| Split Peak | Sample solvent mismatch. | If dissolving in 100% ACN and injecting a large volume (>10µL) into a high-aqueous initial gradient, the analyte precipitates. Dilute sample in mobile phase. |

| Ghost Peaks | Carryover of lipophilic analyte. | The tert-butyl group sticks to injector seals.[1] Add a needle wash step with 90% ACN / 10% Isopropanol. |

| Retention Time Shift | pH fluctuation. | The amine's ionization state changes with pH. Ensure mobile phase buffer is freshly prepared. |

Troubleshooting Logic Diagram

Caption: Diagnostic logic for resolving chromatographic anomalies specific to aminopicolinates.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005. [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov, 2018. [Link]

-

PubChem. Compound Summary: Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate.[1] National Library of Medicine. (Used for structural property prediction). [Link]

-

Dolan, J. W. The Role of pH in LC Separations. LCGC North America, 2017. (Reference for amine retention behavior). [Link]

Sources

- 1. tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate | C27H34BrN7O3 | CID 11157536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

Welcome to the technical support center for the purification of crude Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important active pharmaceutical ingredient (API) intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

I. Understanding the Molecule and Potential Impurities

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a substituted aminopicolinate, often synthesized via a Suzuki-Miyaura cross-coupling reaction. The purification of this compound can be challenging due to the presence of various impurities stemming from the starting materials, side reactions, and the intrinsic properties of the molecule itself.

A critical first step in any purification strategy is to understand the potential impurities. Given a likely synthesis route involving a Suzuki-Miyaura coupling, common byproducts can include:

-

Homocoupling products: Biphenyl derivatives from the coupling of two boronic acid molecules or two aryl halide molecules.

-

Starting materials: Unreacted aryl halide or boronic acid.

-

Catalyst residues: Palladium and ligand residues.

-

Deboronation products: Where the boronic acid is replaced by a hydrogen atom.

-

Solvent and reagent residues: Residual solvents and bases used in the reaction.

The presence of the amino group can also lead to specific challenges, such as oxidation or the formation of colored impurities.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in a question-and-answer format.

Question 1: My crude product is a dark, oily residue that is difficult to handle. What is the likely cause and how can I resolve this?

Answer: A dark, oily crude product often indicates the presence of colored impurities, residual high-boiling solvents (like DMF or toluene), and potentially some degradation of the amino-picolinate structure. The amino group is susceptible to oxidation, which can form colored byproducts.

Troubleshooting Steps:

-

Initial Work-up: Before concentrating the crude reaction mixture, perform an aqueous work-up. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash with a mild brine solution to remove water-soluble impurities.

-

Charcoal Treatment: For persistent color, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period (e.g., 15-30 minutes), and then filter through a pad of celite. Be aware that charcoal can sometimes adsorb the desired product, so use it judiciously.

-

Solvent Selection: Ensure that the solvent used for extraction and subsequent purification is appropriate for the product's solubility and the impurities you are trying to remove.

Question 2: I am seeing multiple spots on my TLC analysis, even after initial purification attempts. How can I identify these impurities and select the right purification method?

Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds with different polarities. Identifying these is key to choosing an effective purification strategy.

Troubleshooting Steps:

-

Impurity Identification:

-

Co-spotting: Run a TLC with your crude mixture alongside the starting materials. This will help identify any unreacted starting materials.

-

Staining: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate can help visualize non-UV active impurities.

-

LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It can provide the mass of the different components, allowing you to infer their structures (e.g., homocoupled products, deborylated side products).

-

-

Method Selection:

-

Column Chromatography: This is a highly versatile technique for separating compounds with different polarities.[1] The choice of solvent system is crucial and should be guided by your TLC analysis.

-

Recrystallization: If your product is a solid and you have a significant amount, recrystallization can be a highly effective method for achieving high purity.[2] This works best when the impurities have different solubility profiles from your target compound.

-

Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]

-

Question 3: My column chromatography is not giving good separation. The product is co-eluting with an impurity. What can I do to improve the separation?

Answer: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, incorrect stationary phase, or overloading the column.

Troubleshooting Steps:

-

Optimize the Solvent System:

-

TLC Analysis: The ideal solvent system for your column should give your product an Rf value of around 0.2-0.3 on the TLC plate.

-

Solvent Polarity: If your product and impurity are co-eluting, try a less polar solvent system to increase the retention time and improve separation. You can also try adding a small amount of a third solvent to modify the selectivity of the separation.

-

-

Change the Stationary Phase:

-

If you are using silica gel, consider using a different stationary phase like alumina, which has different selectivity.

-

For compounds with amine functionalities, sometimes using silica gel that has been treated with a base (e.g., triethylamine) can prevent streaking and improve peak shape.

-

-

Column Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

-

Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of complex mixtures.

Question 4: I have successfully isolated my product, but it is still slightly colored. How can I remove the final traces of color?

Answer: A persistent slight coloration is often due to trace amounts of highly colored impurities, possibly arising from oxidation of the amino group.

Troubleshooting Steps:

-

Recrystallization: A final recrystallization from a suitable solvent system is often the best way to remove trace colored impurities and obtain a pure, crystalline product. Experiment with different solvents to find one that gives good crystal formation.

-

Charcoal Treatment (with caution): As mentioned earlier, a very careful treatment with a minimal amount of activated charcoal followed by filtration can sometimes remove residual color. However, this should be a last resort as product loss can occur.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate?

A1: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this molecule, a good starting point would be to try solvent systems like ethyl acetate/hexanes, methanol/water, or isopropanol. You will likely need to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your final product.

-

HPLC: High-Performance Liquid Chromatography is a powerful technique for assessing purity.[3] A single, sharp peak is indicative of high purity.

-

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure of your compound and can reveal the presence of impurities if their signals are detectable.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your product.

-

Melting Point: A sharp melting point is a good indicator of a pure crystalline compound.

Q3: Are there any specific storage conditions for the purified product?

A3: Due to the presence of the amino group, which can be susceptible to oxidation, it is advisable to store the purified Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation over time. A storage temperature of 2-8°C is often recommended.[4][5]

Q4: Can I use preparative TLC for purification?

A4: Preparative Thin Layer Chromatography (prep TLC) can be a useful technique for purifying small quantities of material (typically less than 100 mg). It uses the same principles as analytical TLC but on a larger scale. While it can be effective, it is often more labor-intensive and less scalable than column chromatography for larger quantities.

IV. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying crude Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate using silica gel column chromatography.

1. Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). b. Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles. c. Equilibrate the column by running the starting mobile phase through it.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. b. Alternatively, for less soluble compounds, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

3. Elution: a. Start eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes). b. Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis of the fractions. c. Collect fractions in test tubes.

4. Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions.

5. Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines the general steps for recrystallizing the purified product to achieve higher purity.

1. Solvent Selection: a. In a small test tube, add a small amount of your product. b. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

3. Decolorization (if necessary): a. If the solution is colored, add a very small amount of activated charcoal and heat briefly. b. Hot filter the solution through a fluted filter paper to remove the charcoal.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals in a vacuum oven to remove any residual solvent.

V. Data Presentation

Table 1: Typical Solvent Systems for TLC and Column Chromatography

| Mobile Phase Composition (v/v) | Typical Rf of Product | Application Notes |

| 10-30% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Good for initial separation of non-polar impurities. |

| 30-50% Dichloromethane in Hexanes | 0.3 - 0.5 | Alternative system with different selectivity. |

| 1-5% Methanol in Dichloromethane | 0.2 - 0.4 | For eluting more polar compounds. |

VI. Visualization and Workflow Diagrams

Caption: Purification workflow for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate.

Caption: Troubleshooting decision tree for purification challenges.

VII. References

-

Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Retrieved from

-

Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol. Retrieved from

-

Pharmaffiliates. (n.d.). 6-Amino-3-(4-t-butylphenyl)picolinic acid. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1261913-25-0|6-Amino-3-(4-(tert-butyl)phenyl)picolinic acid|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Overcoming solubility issues with Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate in assays

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent IC50 values, visible precipitation, or "flat-line" assay results with Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (CAS: 1280786-65-3).[1]

This molecule presents a classic medicinal chemistry challenge known as the "Grease Ball" vs. "Brick Dust" paradox.

-

The "Grease": The tert-butyl phenyl tail is highly lipophilic (hydrophobic), driving the molecule to aggregate in aqueous media to minimize water contact.

-

The "Brick": The amino-picolinate core allows for strong intermolecular hydrogen bonding and

-stacking, creating a high crystal lattice energy that resists dissolution.[1]

This guide provides a self-validating protocol to solubilize this compound without compromising its chemical integrity (specifically the methyl ester moiety).

Part 1: The Physicochemical Profile

Understanding the enemy is the first step to overcoming it.

| Property | Value / Characteristic | Implication for Assays |

| Molecular Weight | ~284.35 g/mol | Small molecule, prone to rapid aggregation if supersaturated.[1] |

| Lipophilicity (cLogP) | High (~3.5 - 4.5 est.)[1] | Critical: Will partition into plastics (tips, plates) and precipitate in >98% water. |

| Functional Groups | Methyl Ester | Risk: Susceptible to hydrolysis in basic buffers or wet DMSO, converting to the carboxylic acid (inactive/different potency). |

| H-Bond Donors | Primary Amine (-NH2) | Contributes to high melting point and poor solubility in non-polar solvents.[1] |

Part 2: Stock Solution Preparation (The Foundation)

Critical Warning: Do not use "old" DMSO. Dimethyl sulfoxide is hygroscopic; it absorbs water from the air. Water in DMSO promotes the hydrolysis of the methyl ester to the picolinic acid derivative, altering your compound's identity before the assay begins.

Protocol A: The Anhydrous Stock

-

Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

-

Concentration: Aim for 10 mM or 20 mM stocks. Do not attempt 100 mM; it will likely crash out upon freeze-thaw cycles.[1]

-

Dissolution: Vortex for 60 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent ester degradation.

-

Storage: Aliquot immediately into single-use amber glass vials (or polypropylene tubes with O-ring seals). Store at -20°C. Avoid repeated freeze-thaw cycles.

Part 3: The "Intermediate Dilution" Workflow

The most common error is pipetting 100% DMSO stock directly into aqueous assay buffer. This causes a "solvent shock," creating micro-precipitates that are invisible to the naked eye but devastating to data quality.

The Solution: Use an Intermediate Dilution Step (IDS) to step-down the hydrophobicity.[1]

Visual Workflow (DOT Diagram)

Caption: Figure 1. The Intermediate Dilution Strategy (IDS) prevents solvent shock by gradually acclimating the lipophilic compound to the aqueous environment.

Protocol B: Step-by-Step Dilution

-

Prepare Assay Buffer with Additive:

-

Standard Buffer (e.g., PBS or HEPES).

-

Additive: Add 0.01% Tween-20 or 0.01% Triton X-100 .[1]

-

Why? Surfactants lower the surface tension and form micelles that sequester the lipophilic tail, preventing aggregation.

-

-

Step 1 (The Intermediate):

-

Dilute the 10 mM DMSO stock 1:10 into the Buffer+Surfactant.

-

Result: 1 mM compound in 10% DMSO.

-

Action: Mix rapidly by pipetting.

-

-

Step 2 (The Final Assay):

-

Dilute the Intermediate 1:10 (or greater) into the final assay well.

-

Result: 100 µM compound in 1% DMSO.

-

Part 4: Troubleshooting & FAQs

Q1: My IC50 curve plateaus at 50% inhibition. Why?

Diagnosis: This is a classic sign of solubility-limited absorption .[1] The compound has reached its solubility limit in the buffer. Adding more compound (higher concentration) results in precipitation, not higher free drug concentration. Fix:

-

Check the solution for turbidity using dynamic light scattering (DLS) or simple absorbance at 650nm (where the compound shouldn't absorb).

-

Switch to Low-Binding (NBSE) plates.[1] This compound will stick to standard polystyrene, effectively lowering the concentration available to inhibit your target.

Q2: Can I use BSA (Bovine Serum Albumin)?

Answer: Yes, but with caution.

-

Pros: BSA (0.1%) acts as a carrier protein, keeping lipophilic compounds in solution.

-

Cons: High protein binding.[1] If your compound binds 99% to BSA, your free fraction driving the pharmacology will be miniscule, shifting your potency (right-shift in IC50).

-

Recommendation: If using BSA, you must determine the "free fraction" or accept that your IC50 will be relative, not absolute.

Q3: I see variability between replicates. Is it the pipette tips?

Answer: Likely. Lipophilic picolinates adsorb to standard polypropylene tips.[1] Fix: Use Low-Retention Tips and pre-wet the tip (aspirate and dispense once before taking the actual volume) to saturate the binding sites on the plastic surface.

Q4: How do I know if the ester hydrolyzed?

Answer: Run a quick LC-MS of your DMSO stock and your assay buffer after 2 hours.

-

Hydrolysis Product (Acid): ~270.3 Da.[1]

-

If you see the 270 peak, your buffer pH is likely too high (keep pH < 7.5) or your DMSO is wet.[1][3]

Part 5: Decision Tree for Assay Optimization

Use this logic flow to diagnose failures in real-time.

Caption: Figure 2.[1] Troubleshooting logic for compound stability and solubility issues.

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1]

-

Popa-Burke, I., et al. (2014).[1][4] Compound precipitation in high-concentration DMSO solutions.[1][4][5] Journal of Biomolecular Screening.[1][4]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]

-

PubChem Compound Summary. (2024). Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (CAS 1280786-65-3).[1][2] National Center for Biotechnology Information.[1]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate before handling.

Sources

- 1. 5-Amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide | C24H30N6O3S2 | CID 9914457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. ziath.com [ziath.com]

- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Aminopicolinate Synthesis & Troubleshooting

Current Status: Operational Topic: Mitigation of Side Reactions in Aminopicolinate Synthesis Ticket ID: AP-SYNTH-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Aminopicolinate Synthesis Support Hub. Aminopicolinates (e.g., 4-aminopicolinates like Halauxifen-methyl or Florpyrauxifen-benzyl) are structural cornerstones in modern auxin herbicides and metallo-pharmaceuticals. Their synthesis is fraught with electronic subtleties due to the electron-deficient pyridine core.

This guide addresses the three most critical failure modes: Regiochemical Mismatch , Thermal Decarboxylation , and Cross-Coupling Homodimerization .

Module 1: Regioselectivity in Nucleophilic Substitution ( )

The Issue: When synthesizing 4-aminopicolinates from poly-halogenated precursors (e.g., methyl 4,5,6-trichloropicolinate or pentafluoropyridine derivatives), the amino nucleophile often attacks the C6 position instead of the desired C4 position, or leads to over-amination (bis-substitution).

The Mechanism: The pyridine nitrogen exerts an inductive electron-withdrawing effect ($ -I $), activating the C2, C4, and C6 positions.

-

C4 Position: Activated by para-location to nitrogen and ortho-location to the electron-withdrawing ester.

-

C6 Position: Activated by ortho-location to nitrogen.

-

Failure Mode: Steric bulk at C3/C5 or solvent polarity shifts can kinetically favor C6 attack over the thermodynamically preferred C4 product.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Major impurity at C6 | Solvent is too non-polar; lack of H-bonding. | Switch to polar aprotic solvents (DMSO, NMP) to stabilize the Meisenheimer complex at C4. |

| Bis-amination (C4 & C6) | Excess amine equivalents or high temp. | Control stoichiometry strictly (0.95 - 1.05 eq). Lower reaction temperature to <20°C. |

| Low Conversion | Fluorine vs. Chlorine leaving group. | If using chloropicolinates, add KF (spray-dried) to form the more reactive fluoropicolinate in situ (Halex reaction). |

Visualizing the Pathway

Caption: Competitive

Module 2: Thermal Instability & Decarboxylation

The Issue:

Picolinic acids (and their esters under hydrolytic conditions) are prone to losing

The Mechanism:

Aminopicolinates can exist as zwitterions. The protonated pyridine nitrogen facilitates the release of

-

Risk Factor: Electron-withdrawing groups (Cl, F) on the ring stabilize the negative charge development, accelerating decarboxylation.

Step-by-Step Mitigation Protocol

-

Acidification: Never heat the free acid form of an aminopicolinate above 80°C in neutral/basic solution.

-

Esterification Priority: Convert the carboxylic acid to a methyl/benzyl ester immediately. The ester is thermally stable.

-

Workup pH: During extraction, maintain pH < 4.0 or > 10.0 to avoid the zwitterionic isoelectric point where decarboxylation kinetics are fastest.

FAQ: Why did my yield drop during rotary evaporation?

-

Answer: You likely had residual water and high bath temperature (>50°C). This hydrolyzed the ester back to the acid, which then decarboxylated. Fix: Use azeotropic drying (Toluene) before concentration.

Module 3: Cross-Coupling Integrity (Suzuki-Miyaura)

The Issue: Many modern aminopicolinates (e.g., Arylex actives) require attaching an aryl group at the C6 position via Pd-catalyzed coupling. Common failures include Protodeboronation of the aryl boronic acid or Homocoupling .

Optimization Matrix

| Variable | Recommendation | Rationale |

| Base | Weaker bases reduce protodeboronation compared to carbonates. | |

| Ligand | SPhos or XPhos | Bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor pyridine ring. |

| Solvent | Toluene/Water (4:1) | Biphasic systems often suppress hydrodehalogenation side reactions. |

Experimental Protocol: Synthesis of Methyl 4-amino-3,6-dichloropicolinate

Based on standard methodologies adapted from Dow AgroSciences patents.

-

Starting Material: Charge a reactor with Methyl 4,5,6-trichloropicolinate (1.0 eq).

-

Solvent: Add DMSO (5 volumes). Note: Do not use DMF if heating >100°C due to dimethylamine evolution.

-

Nucleophile: Add Ammonia (0.5M in dioxane or gas) slowly at 20°C.

-

Critical Checkpoint: Monitor exotherm. Maintain T < 35°C to prevent C6 substitution.

-

-

Reaction: Stir for 4 hours. Monitor by HPLC.

-

Target: >95% conversion to 4-amino isomer.

-

Stop Condition: If bis-amino impurity > 2%, cool reaction to 0°C immediately.

-

-

Quench: Pour into ice water (10 volumes). The product precipitates.

-

Filtration: Filter solids. Wash with water to remove DMSO.

-

Drying: Vacuum dry at 45°C. Do not exceed 50°C to prevent hydrolysis/decarboxylation if residual moisture is present.

References

-

Balko, T. W., et al. (2010). 4-Aminopicolinic Acids and Their Esters as Herbicides. U.S. Patent No.[2] 7,314,849. Dow AgroSciences LLC.[3]

-

Schmitzer, P. R., et al. (2015).[3][4] Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide.[4] ACS Symposium Series; American Chemical Society.

-

Dunn, A. D., & Vulpetti, A. (2019). Pyridinecarboxylic Acids. In Comprehensive Heterocyclic Chemistry.

-

Corteva Agriscience. (2020). Arylex™ Active Technical Bulletin.

Sources

Troubleshooting guide for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate experiments

[1]

Topic: Troubleshooting & Optimization Guide for Synthesis and Handling CAS Registry Number: 1280786-65-3 (Methyl ester) | 1261913-25-0 (Free Acid) Primary Application: Key intermediate for P2X3 antagonists (e.g., Gefapixant/MK-7264)[1]

Executive Summary & Molecule Profile[2]

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a biaryl pyridine scaffold characterized by a bulky tert-butyl group and an amino-pyridine core. It serves as a critical synthon in medicinal chemistry, particularly for P2X3 receptor antagonists used in chronic cough therapies.

This guide addresses the three most common failure modes reported by our user base:

-

Catalytic Stalling: Incomplete conversion during Suzuki-Miyaura coupling.[1]

-

Purification Challenges: Difficulty separating the lipophilic product from phosphine oxides.

-

Stability Issues: Unintended hydrolysis of the methyl ester.

Physicochemical Profile (Reference Data)

| Property | Value / Characteristic | Implication for Handling |

| Molecular Formula | C₁₇H₂₀N₂O₂ | |

| Molecular Weight | 284.36 g/mol | |

| Solubility (High) | DCM, EtOAc, THF, DMSO | Good for reaction solvents.[1] |

| Solubility (Low) | Water, Hexanes (cold), Methanol (mod.) | Use for precipitation/crystallization.[1] |

| pKa (Calculated) | ~3.5 (Pyridine N), ~20 (Amine) | Weakly basic; acid-sensitive ester.[1] |

| LogP | ~3.8 | Highly lipophilic; sticks to C18 columns.[1] |

Critical Workflow: Synthesis via Suzuki Coupling[1][3][4]

The primary route to this molecule involves a Suzuki-Miyaura coupling between Methyl 6-amino-3-bromopicolinate and 4-(tert-butyl)phenylboronic acid .[1]

Interactive Workflow Diagram

The following diagram outlines the optimized synthesis pathway and critical control points (CCPs).

Caption: Optimized Suzuki-Miyaura coupling workflow for biaryl pyridine synthesis.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Failure (Low Yield / Stalling)[1]

Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely due to catalyst poisoning by the free amino group at the 6-position or protodeboronation of the boronic acid.

-

Mechanism: The free amine on the pyridine ring can coordinate to the Palladium (Pd), displacing labile ligands (like PPh3) and forming an inactive "Pd-black" species.[1]

-

Solution:

-

Switch Ligands: Move from Pd(PPh₃)₄ to bidentate ligands like Pd(dppf)Cl₂ or bulky Buchwald ligands (XPhos-Pd-G2 ). These are harder to displace by the pyridine amine.

-

Protect the Amine: If the issue persists, use the N-Boc protected starting material (Methyl 6-((tert-butoxycarbonyl)amino)-3-bromopicolinate). The Boc group prevents coordination.

-

Base Management: Use mild bases (K₃PO₄ or Na₂CO₃) rather than strong hydroxides to prevent boronic acid decomposition.[1]

-

Q2: I see a major impurity with Mass M-H (Protodeboronation). How do I stop this?

Diagnosis: The tert-butylphenylboronic acid is undergoing protodeboronation before it can couple.[1] This is common in aqueous/alcoholic solvents at high temperatures.

-

Corrective Action:

-

Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ in Toluene or DMF.[1]

-

Temperature Ramp: Do not overheat. Maintain 80°C; avoid 100°C+ unless using a sealed tube.

-

Excess Reagent: Increase the boronic acid equivalent from 1.1 eq to 1.5 eq to compensate for loss.

-

Category B: Purification & Isolation[1][5]

Q3: The product is "oiling out" during recrystallization. How do I get a solid?

Diagnosis: The tert-butyl group adds significant lipophilicity, interfering with standard polar precipitations.

-

Protocol:

-

Dissolve the crude oil in a minimum amount of hot Ethyl Acetate .[1]

-

Slowly add Heptane (anti-solvent) dropwise until turbidity is observed.[1]

-

Cool slowly to 4°C.

-

Alternative: If the oil persists, scratch the flask wall or add a seed crystal. Avoid Methanol/Water systems as they often form gums with this specific lipophilic ester.

-

Q4: My product is colored (brown/grey) and contains residual Palladium.

Diagnosis: Pyridine nitrogens are excellent ligands for trapping trace Pd.[1]

-

Remediation:

-

Silica Thiol Scavengers: Treat the organic layer with SiliaMetS® Thiol or equivalent for 2 hours before concentration.

-

Charcoal Filtration: Reflux with activated charcoal in EtOAc for 30 mins, then filter through Celite.

-

Experimental Protocol: Optimized Synthesis

Standard Operating Procedure (SOP) validated for 10g scale.

Reagents:

-

Methyl 6-amino-3-bromopicolinate (1.0 eq)[1]

-

4-(tert-butyl)phenylboronic acid (1.3 eq)[1]

-

Potassium Carbonate (2.0 M aq.[1] solution, 3.0 eq)

-

1,4-Dioxane (10 volumes)

Step-by-Step:

-

Inerting: Charge the bromopicolinate, boronic acid, and Pd catalyst into a reactor. Cycle Vacuum/Nitrogen 3 times.[1][3]

-

Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

-

Reaction: Heat to 85°C internal temperature. Stir vigorously (biphasic mixture).

-

Monitoring: Check HPLC at 4 hours. The limiting reagent (bromide) should be <2%.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1).

-

Purification: Dry over Na₂SO₄. Concentrate. Recrystallize from EtOAc/Heptane (1:5 ratio).

Decision Logic: Troubleshooting Pathways

Use this logic tree to diagnose unexpected results during the reaction phase.

Caption: Diagnostic logic tree for reaction failure modes.

References & Grounding

-

Gefapixant Synthesis & Intermediates:

-

Suzuki Coupling of 2-Aminopyridines:

-

Chemical Properties & Safety:

-

Source: PubChem CID 25067269 (Analogous structures) and BLD Pharm MSDS for CAS 1280786-65-3.[1]

-

Relevance: Solubility data and safety handling for aminopicolinates.

-

Link:

-

Disclaimer: This guide is for research purposes only. All experiments should be conducted under a fume hood with appropriate PPE.[1] Consult the specific SDS for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate before handling.

Technical Support Center: Enhancing the Biological Activity of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

Introduction: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to enhance the biological activity of the novel compound, Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate. As this molecule is likely in the early stages of investigation, this document focuses on foundational principles of medicinal chemistry and pharmacology to navigate common experimental challenges. We will explore strategies ranging from structural modification to formulation enhancement, providing both the "how" and the "why" behind each approach.

The core structure, featuring a pyridine ring, is a well-established pharmacophore in numerous FDA-approved drugs, known to contribute to metabolic stability, cellular permeability, and target binding.[1][2] Our objective is to leverage this privileged scaffold and systematically address liabilities to unlock the compound's full therapeutic potential.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section is designed to address specific issues you may encounter during the in vitro and in vivo evaluation of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate.

Question 1: My compound shows low potency in my primary biochemical/cellular assay. What are my next steps?

Answer: Low potency is a common starting point in drug discovery.[3] The key is to systematically determine if the issue lies with the compound's intrinsic affinity for the target or with other factors that limit its effective concentration.

Causality: The observed activity is a function of the compound's ability to reach and bind to its biological target. Low potency can stem from poor target affinity, low solubility in assay buffer, poor cell permeability, or rapid metabolism by the cells.

Troubleshooting Protocol:

-

Confirm Target Engagement: Before extensive chemical modification, it's crucial to verify that the compound is interacting with the intended target. Biophysical methods can be invaluable here.[4]

-

Recommended Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and provide key thermodynamic data.

-

Interpretation: If binding is confirmed but weak, the focus should shift to Structure-Activity Relationship (SAR) studies to improve affinity. If there is no binding, the initial hit may be an artifact, and a re-evaluation of screening data is warranted.

-

-

Assess Physicochemical Properties: Poor solubility is a frequent cause of low potency in aqueous assay buffers.[5]

-

Solubility Assay: Determine the kinetic and thermodynamic solubility in your specific assay buffer.

-

Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay to assess its ability to cross cell membranes.

-

-

Initiate Structure-Activity Relationship (SAR) Studies: SAR is the relationship between a molecule's structure and its biological activity.[6][7][8] By making systematic modifications, you can identify which parts of the molecule are essential for activity.[9][10]

-

Workflow: dot graph SAR_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Potency Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm_Binding [label="Confirm Target Binding (SPR/ITC)"]; Assess_Physchem [label="Assess Solubility & Permeability"]; SAR_Strategy [label="Define SAR Strategy"]; Synthesize [label="Synthesize Analogs"]; Test_Analogs [label="Test Analogs in Primary Assay"]; Analyze_SAR [label="Analyze SAR Data"]; Optimize [label="Optimize Lead Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Confirm_Binding; Confirm_Binding -> Assess_Physchem [label="Binding Confirmed"]; Assess_Physchem -> SAR_Strategy; SAR_Strategy -> Synthesize; Synthesize -> Test_Analogs; Test_Analogs -> Analyze_SAR; Analyze_SAR -> SAR_Strategy [label="Iterate"]; Analyze_SAR -> Optimize [label="Potency Goal Met"]; }

A workflow for addressing low compound potency.

-

Suggested Initial Modifications for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate:

-

| Modification Site | Rationale | Example Modifications |

| Amino Group (Position 6) | Acts as a hydrogen bond donor/acceptor; key interaction point.[11] | Acylation (amide formation), Alkylation (secondary/tertiary amines), Replacement with -OH or -OMe. |

| Methyl Ester (Position 2) | Influences solubility and can be a site for hydrolysis. | Saponification to carboxylic acid, Bioisosteric replacement with tetrazole or acyl sulfonamide. |

| Tert-butyl Group (Position 4 of Phenyl) | Large, lipophilic group affecting solubility and potential steric hindrance. | Replace with smaller alkyl groups (isopropyl, ethyl), trifluoromethyl (-CF3), or halogens (Cl, F) to modulate electronics and lipophilicity.[11] |

Question 2: My compound has good biochemical potency but poor activity in cell-based assays. What's the likely problem?

Answer: This common scenario, known as a poor "biochemical-to-cellular shift," typically points towards issues with the compound reaching its intracellular target. The primary culprits are often poor cell permeability or high metabolic instability.[1]

Causality: For a drug to work in a cell, it must first cross the cell membrane and then remain intact long enough to engage its target. Lipophilicity and molecular size are key determinants of passive diffusion, while metabolic enzymes can rapidly inactivate the compound.

Troubleshooting Protocol:

-

Evaluate Metabolic Stability: The pyridine ring and methyl ester are potential sites of metabolic activity.[12]

-

Protocol: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time to determine its half-life.

-

Interpretation: A short half-life (<30 minutes) suggests rapid metabolism. Identify the metabolites using LC-MS/MS to pinpoint the labile site.

-

-

Strategies to Block Metabolism:

-

Site-Specific Deuteration: Replacing hydrogen atoms with deuterium at a metabolically active site can slow down metabolism due to the kinetic isotope effect.

-

Introducing Electron-Withdrawing Groups: Adding groups like fluorine near a metabolic hotspot can decrease the electron density and reduce susceptibility to oxidative metabolism.[12]

-

-

Improve Permeability:

-

Reduce Polar Surface Area (PSA): If the molecule is too polar, temporarily masking polar groups (like the amino group) with a lipophilic promoiety can create a "prodrug" that gets cleaved inside the cell to release the active compound.

-

Balance Lipophilicity (LogP/LogD): While increased lipophilicity can improve membrane crossing, excessively high LogP can lead to poor solubility and non-specific binding. Aim for a LogD at pH 7.4 between 1 and 3.

dot graph Permeability_Optimization { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Poor Cellular Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess_Metabolism [label="Assess Metabolic Stability\n(Microsomes/Hepatocytes)"]; Assess_Permeability [label="Assess Permeability\n(PAMPA/Caco-2)"]; Metabolite_ID [label="Identify Metabolites (LC-MS)"]; Block_Metabolism [label="Block Metabolism\n(e.g., Fluorination)"]; Improve_Permeability [label="Improve Permeability\n(e.g., Prodrug)"]; Resynthesize [label="Synthesize & Test\nOptimized Analog"]; Goal [label="Improved Cellular Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Assess_Metabolism; Start -> Assess_Permeability; Assess_Metabolism -> Metabolite_ID [label="High Clearance"]; Metabolite_ID -> Block_Metabolism; Assess_Permeability -> Improve_Permeability [label="Low Permeability"]; Block_Metabolism -> Resynthesize; Improve_Permeability -> Resynthesize; Resynthesize -> Goal; }

-

Decision tree for improving cellular activity.

Section 2: Frequently Asked Questions (FAQs)

-

Q1: I'm observing poor aqueous solubility with my compound. How can I improve it for in vivo studies?

-

A1: Poor solubility is a major hurdle for in vivo efficacy.[13] Several formulation strategies can be employed without altering the chemical structure.[14][15][16] You can use co-solvents like DMSO, PEG-400, or Solutol® HS 15, though be mindful of their potential toxicity.[17] Another powerful technique is creating an amorphous solid dispersion by mixing your compound with a polymer, which can significantly enhance dissolution rates.[18] Salt formation at the basic amino group is also a viable strategy to dramatically increase solubility.

-

-

Q2: Could the tert-butyl group be a liability?

-

A2: Potentially, yes. While the tert-butyl group can provide beneficial lipophilicity and fill a hydrophobic pocket in the target protein, it can also be a site for metabolic attack (hydroxylation). Furthermore, its bulkiness might cause steric clashes that prevent optimal binding. Exploring smaller, isosteric replacements as part of your SAR studies (as mentioned in Section 1) is a prudent step.

-

-

Q3: My compound appears to be toxic in cell culture at higher concentrations. What could be the cause?

-

A3: Toxicity can arise from on-target (mechanism-based) or off-target effects. First, ensure the toxicity is not simply due to compound precipitation or solvent effects at high concentrations. If the toxicity is real, consider running a panel of counterscreens against common off-targets (e.g., kinases, ion channels, GPCRs) to identify potential liabilities. The pyridine ring itself, while common in drugs, can sometimes be metabolized to reactive intermediates.[12] Structural modifications to block metabolism can sometimes mitigate these toxic effects.[19]

-

-

Q4: How do I design a prodrug of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate?

-